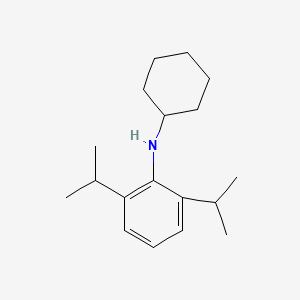![molecular formula C14H14N2OS2 B12054863 N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}-2-(Thiophen-2-yl)acetohydrazid ist eine organische Verbindung, die zur Klasse der Hydrazide gehört. Diese Verbindung ist durch das Vorhandensein einer Hydrazid-Funktionsgruppe gekennzeichnet, die an einen Thiophenring und einen Phenylring gebunden ist, der mit einer Methylsulfanyl-Gruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}-2-(Thiophen-2-yl)acetohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 4-(Methylsulfanyl)benzaldehyd und 2-(Thiophen-2-yl)acetohydrazid. Die Reaktion wird in Gegenwart eines sauren Katalysators, wie z. B. Essigsäure, unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch die Verwendung von kontinuierlichen Strömungsreaktoren zur Steigerung der Effizienz und Skalierbarkeit beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}-2-(Thiophen-2-yl)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methylsulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Hydrazidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Der Phenylring kann elektrophile Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, mit Reagenzien wie Salpetersäure oder Halogenen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Reduktion: Lithiumaluminiumhydrid; Reaktionen werden normalerweise in wasserfreiem Ether oder Tetrahydrofuran unter inerter Atmosphäre durchgeführt.
Substitution: Salpetersäure, Halogene; Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um eine Über-Substitution zu vermeiden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Sulfoxid- oder Sulfon-Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von Nitro- oder Halogen-substituierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}-2-(Thiophen-2-yl)acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet. Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antimykotische und Antikrebsaktivitäten.
Medizin: Wegen seiner Fähigkeit, mit biologischen Zielen zu interagieren, wird es als potenzielles Therapeutikum untersucht.
Industrie: Bei der Entwicklung neuer chemischer Prozesse und Materialien eingesetzt, darunter Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}-2-(Thiophen-2-yl)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit Enzymen und Rezeptoren eingehen, was zu einer Modulation ihrer Aktivität führt. Die genauen Pfade und Ziele hängen vom spezifischen biologischen Kontext und der Art der Wechselwirkungen ab.
Wissenschaftliche Forschungsanwendungen
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new chemical processes and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}-2-(4-nitrophenoxy)acetohydrazid
- N’-{(E)-[4-(Dimethylamino)phenyl]methyliden}-2-(Thiophen-2-yl)acetohydrazid
- 2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}acetohydrazid
Einzigartigkeit
N’-{(E)-[4-(Methylsulfanyl)phenyl]methyliden}-2-(Thiophen-2-yl)acetohydrazid ist einzigartig, da sowohl ein Thiophenring als auch ein Methylsulfanyl-substituierter Phenylring vorhanden sind. Diese Kombination von funktionellen Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen machen.
Eigenschaften
Molekularformel |
C14H14N2OS2 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2OS2/c1-18-12-6-4-11(5-7-12)10-15-16-14(17)9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
InChI-Schlüssel |
WAUGVSBINTWODM-XNTDXEJSSA-N |
Isomerische SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
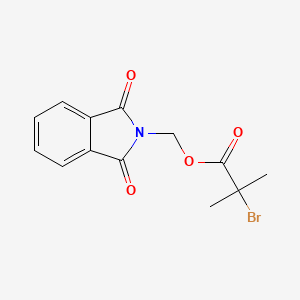
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
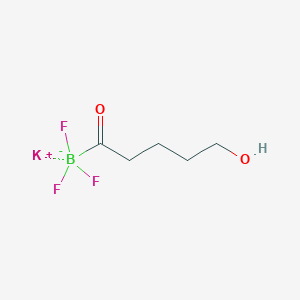
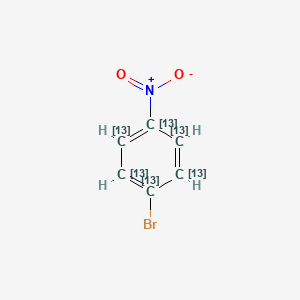
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)


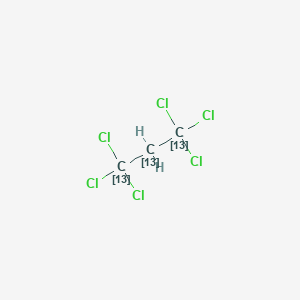

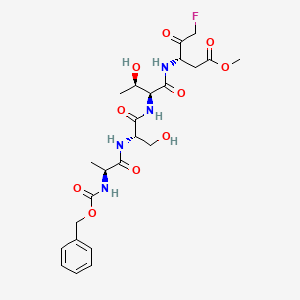
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
